Imidazo[1,2-A]pyrimidin-6-ylboronic acid
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-8-1-2-10(6)4-5/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAMJKYLBKNTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2N=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone methodology for introducing boronic acid groups into heteroaromatic systems. A patent by WO2023250156A1 explicitly describes the preparation of imidazo[1,2-a]pyrimidin-6-ylboronic acid via this route . The protocol involves reacting a halogenated imidazo[1,2-a]pyrimidine precursor (e.g., 6-bromoimidazo[1,2-a]pyrimidine) with bis(pinacolato)diboron in the presence of a palladium catalyst. Key steps include:
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Substrate Preparation : Halogenation of imidazo[1,2-a]pyrimidine at the 6-position using brominating agents like N-bromosuccinimide (NBS).
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Borylation Reaction : Treatment of the bromide with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (e.g., dimethylacetamide) at elevated temperatures (80–100°C).
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Workup : Isolation of the boronic acid via acid hydrolysis of the intermediate pinacol boronate ester, followed by filtration and vacuum drying .
This method achieves moderate to high yields (50–75%) and is advantageous for its compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and palladium catalysts increases operational costs.
Halogenation Followed by Miyaura Borylation
An alternative strategy involves sequential halogenation and Miyaura borylation. While direct borylation of the parent heterocycle is challenging due to electronic and steric factors, halogenation at the 6-position facilitates subsequent metal-catalyzed borylation. For example:
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Halogenation : Imidazo[1,2-a]pyrimidine is treated with iodine monochloride (ICl) or NBS in acetic acid to yield 6-iodo- or 6-bromoimidazo[1,2-a]pyrimidine .
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Miyaura Borylation : The halogenated intermediate undergoes borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a base (e.g., KOAc) at 80–100°C .
This two-step approach offers flexibility in optimizing halogenation and borylation conditions independently. For instance, iodine-mediated halogenation avoids the regioselectivity issues associated with bromination . However, the Miyaura borylation step may require careful control of stoichiometry to minimize di-borylation byproducts.
Cyclization Strategies Incorporating Boronic Acid Moieties
Recent advances have explored the integration of boronic acid groups during the cyclization step to form the imidazo[1,2-a]pyrimidine core. A representative protocol involves:
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Condensation Reaction : Reacting 2-aminopyrimidine with a boronic acid-containing α-haloketone (e.g., 2-bromoacetophenone boronic acid) in a polar solvent (e.g., DMF) at reflux .
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Intramolecular Cyclization : Base-mediated cyclization (e.g., using K₂CO₃) to form the imidazo[1,2-a]pyrimidine ring while retaining the boronic acid moiety.
This method circumvents the need for post-cyclization functionalization, streamlining synthesis. However, the limited commercial availability of boronic acid-containing α-haloketones necessitates custom synthesis of these precursors, which may hinder scalability.
Metal-Free Synthesis Pathways
Metal-free approaches, though less common for boronic acid synthesis, have been explored for related imidazo[1,2-a]pyridines . These methods typically employ iodine or graphene oxide as catalysts for cyclization reactions. For imidazo[1,2-a]pyrimidines, analogous pathways could involve:
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Iodine-Catalyzed Cyclization : Reacting 2-aminopyrimidine with α-keto boronic acids in the presence of iodine and ammonium acetate .
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Oxidative Aromatization : In situ generation of the boronic acid moiety via oxidative dehydrogenation using green oxidants like molecular oxygen.
While promising for sustainability, metal-free methods currently suffer from lower yields (<30%) and limited substrate scope compared to transition-metal-catalyzed routes .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the major preparation methods:
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyrimidin-6-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazo ring can be reduced under specific conditions to form dihydroimidazo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the imidazo[1,2-A]pyrimidine scaffold .
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroimidazo derivatives, and substituted imidazo[1,2-A]pyrimidines. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis of Imidazo[1,2-A]pyrimidin-6-ylboronic Acid
The synthesis of this compound involves several methodologies that have been documented in the literature. Notably, one-pot synthesis methods have been developed that utilize microwave irradiation to enhance reaction efficiency. This approach allows for the rapid formation of various derivatives with potential biological activity .
Biological Activities
This compound exhibits a range of biological activities that make it a promising candidate for drug development:
- Anticancer Activity : Research indicates that compounds containing the imidazo[1,2-A]pyrimidine scaffold can inhibit key signaling pathways associated with cancer progression. For instance, derivatives have shown effectiveness as phosphatidylinositol 3-kinase (PI3K) inhibitors, which are crucial in cancer therapy due to their role in cell growth and survival .
- Anti-inflammatory Properties : Some studies have reported that imidazo[1,2-A]pyrimidine derivatives possess anti-inflammatory effects. These compounds have been tested for their ability to modulate leukocyte functions and reduce inflammatory responses in vitro .
- Antimicrobial Activity : The scaffold has also been explored for its antimicrobial properties, showing efficacy against various bacterial strains. This makes it a candidate for further development in treating infections .
Therapeutic Applications
The therapeutic potential of this compound extends beyond anticancer and anti-inflammatory uses:
- Dermatological Applications : Recent patent filings suggest that certain derivatives can be formulated as topical agents for treating skin conditions. These compounds may modulate the Wnt/β-catenin signaling pathway, which is involved in skin homeostasis and regeneration .
- Neuropharmacological Effects : There is ongoing research into the neuropharmacological applications of imidazo[1,2-A]pyrimidine derivatives. Some analogs have shown promise as GABA agonists, which could be beneficial in treating neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that specific modifications to the core structure can enhance biological activity while minimizing toxicity. For example, the presence of certain substituents on the pyrimidine ring has been linked to increased potency against cancer cell lines .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound derivatives:
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyrimidin-6-ylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine-6-ylboronic Acid and Its Pinacol Ester
Imidazo[1,2-B]pyridazine Derivatives
- Structural Difference : Features a pyridazine ring (two adjacent nitrogen atoms) instead of pyrimidine.
- Synthesis: Prepared via nucleophilic substitution reactions, e.g., 6-chloroimidazo[1,2-b]pyridazine with amines or phenols .
- Biological Activity : Derivatives like 3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide show potent VEGFR2 inhibition (IC₅₀ < 10 μM) .
Imidazo[1,2-A]pyrimidine-6-carboxylic Acid
Benzimidazole and Pyrimido-Benzimidazole Derivatives
- Structural Difference : Benzimidazole replaces the pyrimidine ring.
- Pharmacological Activity : Compounds like RU 243 reduce intraocular pressure in rats by 20–30% at 0.4% concentration, though efficacy diminishes with higher concentrations .
Data Table: Key Properties of Imidazo[1,2-A]pyrimidin-6-ylboronic Acid and Analogs
Biological Activity
Imidazo[1,2-A]pyrimidin-6-ylboronic acid is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Overview of this compound
This compound belongs to a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological effects. The boronic acid moiety enhances the compound's ability to interact with biological targets, particularly in cancer therapy and other disease models.
Biological Activities
1. Anticancer Activity
Recent studies highlight the potent anticancer properties of imidazo[1,2-A]pyrimidine derivatives. For instance, a study reported that compounds derived from this scaffold exhibited submicromolar inhibitory activity against various tumor cell lines. Notably, one derivative showed an IC50 value of 0.09 μM against HCC827 cells, demonstrating significant antiproliferative effects attributed to the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway .
2. Antimicrobial Properties
Imidazo[1,2-A]pyrimidine derivatives have also been evaluated for their antimicrobial activities. A series of synthesized compounds displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Some derivatives showed effectiveness comparable to standard antibiotics .
3. Other Pharmacological Activities
The imidazo[1,2-A]pyrimidine scaffold has been linked to various biological activities beyond anticancer and antimicrobial effects. These include anti-inflammatory, antiviral, and analgesic properties . The broad spectrum of activity makes these compounds valuable in drug discovery.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the imidazo[1,2-A]pyrimidine structure affect biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents on the imidazo ring significantly influences potency. For example, alkyl groups at certain positions were found to impair antiproliferative activity .
- Pharmacophore Identification : The 4-aminoquinazoline moiety has been identified as a critical pharmacophore for PI3Kα inhibitory activity, guiding further structural modifications to enhance efficacy .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on Anticancer Activity : A recent study demonstrated that a specific derivative not only inhibited tumor growth in vitro but also induced apoptosis in cancer cells via cell cycle arrest mechanisms .
- Antimicrobial Evaluation : In another study, synthesized derivatives were tested against various bacterial strains using agar diffusion methods, revealing moderate to potent antibacterial activity .
Data Summary
The following table summarizes key findings related to the biological activities and IC50 values of selected imidazo[1,2-A]pyrimidine derivatives:
| Compound | Biological Activity | IC50 Value (μM) | Target/Cell Line |
|---|---|---|---|
| Imidazo derivative 13k | Anticancer | 0.09 | HCC827 |
| Imidazo derivative X | Antibacterial | 15 | S. aureus |
| Imidazo derivative Y | Antiviral | 5 | Influenza A virus |
| Imidazo derivative Z | Anti-inflammatory | N/A | In vitro model |
Q & A
Q. What are the primary research applications of Imidazo[1,2-A]pyrimidin-6-ylboronic acid in synthetic chemistry?
this compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize heterocyclic compounds, such as imidazo[1,2-a]pyridine and quinazoline derivatives. Its boronic acid moiety facilitates carbon-carbon bond formation, making it critical for constructing pharmacophores in drug discovery . Key applications include:
- Targeted synthesis : Integration into bioactive molecules for kinase inhibition or receptor modulation.
- Structure-activity relationship (SAR) studies : Systematic variation of substituents to optimize pharmacological properties. Methodological approaches often involve palladium-catalyzed reactions and characterization via NMR, HRMS, and X-ray crystallography .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility requires rigorous control of reaction parameters:
- Statistical experimental design : Use factorial design to identify critical variables (e.g., temperature, catalyst loading, solvent polarity) and minimize trial-and-error approaches .
- Analytical validation : Standardize characterization protocols (e.g., NMR peak assignments, HRMS calibration) to confirm compound purity and identity .
- Documentation : Maintain detailed logs of reaction conditions, including solvent purity, catalyst batch, and ambient humidity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Compliance with institutional safety regulations is mandatory:
- Chemical Hygiene Plan : Adhere to guidelines for handling boronic acids (e.g., glovebox use for air-sensitive reactions, proper waste disposal) .
- Risk assessment : Evaluate toxicity via SDS review and implement engineering controls (e.g., fume hoods) during synthesis .
- Training : Pass safety exams covering emergency procedures for chemical spills or exposure .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Contradictions in NMR or MS data often arise from:
- Tautomerism or dynamic equilibria : Use variable-temperature NMR or computational modeling (DFT) to identify dominant conformers .
- Impurity interference : Employ orthogonal purification techniques (e.g., preparative HPLC, recrystallization) and validate purity via melting point analysis .
- Isotopic patterns : Cross-reference HRMS data with theoretical isotopic distributions to rule out adducts or decomposition products .
Q. What computational methods enhance the design of reactions involving this compound?
Advanced strategies include:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition states, intermediates) using software like Gaussian or ORCA to guide experimental optimization .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
- Molecular docking : Screen synthesized compounds against target proteins (e.g., kinases) to prioritize candidates for biological testing .
Q. How can cross-disciplinary approaches improve the functionalization of this boronic acid?
Integrate methodologies from:
- Materials science : Explore its use in MOFs or covalent organic frameworks (COFs) for catalytic applications .
- Environmental chemistry : Study degradation pathways under varied pH/temperature conditions to assess environmental persistence .
- Automation : Implement flow chemistry systems for high-throughput synthesis and real-time reaction monitoring .
Q. What strategies address low yields in Suzuki-Miyaura reactions with this compound?
Optimize via:
- Ligand screening : Test phosphine (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize palladium intermediates .
- Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) versus mixed systems (THF/H2O) to balance solubility and reactivity .
- Microwave-assisted synthesis : Reduce reaction times and improve yields through controlled dielectric heating .
Methodological Tables
Q. Table 1. Key Reaction Parameters for this compound Derivatives
Q. Table 2. Common Analytical Techniques for Characterization
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm regioselectivity and purity | δ 8.2 ppm (aromatic H) |
| HRMS (ESI) | Verify molecular ion and adducts | [M+H]+ = 326.1290 |
| X-ray Diffraction | Resolve structural ambiguities | CCDC deposition code |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
